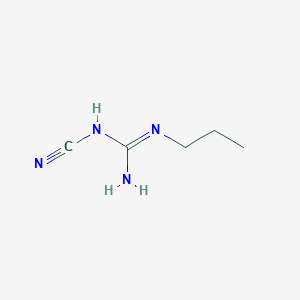

1-Cyano-3-propylguanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyano-3-propylguanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. The compound’s structure includes a cyano group (-CN) and a propyl group (-C3H7) attached to the guanidine core, which contributes to its unique properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: 1-Cyano-3-propylguanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process . Another method includes the use of cyanamides that react with derivatized amines . Transition-metal-catalyzed guanidine synthesis, such as using scandium (III) triflate, is also a practical approach .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of metal-catalyzed reactions, such as copper-catalyzed cross-coupling, is common in industrial settings due to their high yield and scalability .

化学反応の分析

Types of Reactions: 1-Cyano-3-propylguanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to other functional groups.

Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

科学的研究の応用

Medicinal Chemistry

1.1 Antihistaminic Activity

1-Cyano-3-propylguanidine has been investigated for its potential as a dual antagonist of histamine receptors H1 and H2. Studies have synthesized various cyanoguanidine derivatives that demonstrate significant antagonistic activity against these receptors. For instance, certain derivatives exhibited pK_B values indicating high potency, making them candidates for therapeutic applications in conditions requiring histamine modulation, such as allergies and gastric acid secretion disorders .

Case Study: Synthesis of Hybrid Compounds

A series of hybrids combining H1R and H2R antagonistic activities were synthesized, with CPG as a core component. The structure-activity relationship (SAR) studies revealed that modifications to the spacer length between the pharmacophoric moieties significantly affected receptor affinity. Notably, compounds with longer spacers showed enhanced activity, suggesting that structural optimization could yield more effective antihistamines .

Antimicrobial Applications

2.1 Mycobacterium tuberculosis Inhibition

Recent research highlighted the potential of CPG derivatives in combating Mycobacterium tuberculosis (Mtb). The compound AU 8918, a derivative of CPG, was shown to inhibit phosphopantetheinyl transferase (PptT), a critical enzyme in Mtb's biosynthesis pathways. In vitro assays demonstrated that AU 8918 had substantial inhibitory effects on both wild-type Mtb and specific knockout strains, indicating its promise as a lead compound for tuberculosis treatment .

Data Table: Inhibition Potency of CPG Derivatives Against Mtb

| Compound | IC50 (μM) | MIC90 (μM) | Target Enzyme |

|---|---|---|---|

| AU 8918 | 2.3 | 3.1 | PptT |

| 5b | 2.4 | 1.8 | PptT |

| 5c | 2.2 | 5.0 | PptT |

Enzyme Inhibition Studies

3.1 Glutaminyl Cyclase Inhibitors

CPG derivatives have also been explored as inhibitors of glutaminyl cyclase, an enzyme implicated in various neurodegenerative diseases. Research has indicated that cyano-guanidine derivatives can effectively inhibit this enzyme, providing a pathway for developing new treatments for conditions like Alzheimer's disease .

Industrial Applications

4.1 Agrochemicals and Dyes

In addition to medicinal uses, CPG is utilized in the synthesis of agrochemicals and dyes. Its chemical properties allow it to serve as a precursor for various industrial compounds, contributing to the production of environmentally friendly pesticides and colorants.

作用機序

The mechanism by which 1-Cyano-3-propylguanidine exerts its effects involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form multiple resonance structures, allowing it to interact with various biological molecules such as DNA and proteins . This interaction can inhibit enzyme activity or alter protein conformation, leading to its biological effects.

類似化合物との比較

- 1-Cyano-2-propylguanidine

- 1-Cyano-4-propylguanidine

- 1-Cyano-3-methylguanidine

Comparison: 1-Cyano-3-propylguanidine is unique due to its specific substitution pattern, which affects its reactivity and interaction with biological molecules. Compared to other similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for targeted applications in research and industry .

特性

IUPAC Name |

1-cyano-2-propylguanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-2-3-8-5(7)9-4-6/h2-3H2,1H3,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGXZTUCWRZELB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C(N)NC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。